3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Lipophilicity Physicochemical properties Lead optimization

3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS 1249246-22-7) is a disubstituted 1,2,4-oxadiazole bearing a methyl group at ring position 3 and an N-isobutylamino substituent at position With a molecular formula of C₇H₁₃N₃O and molecular weight of 155.20 g·mol⁻¹, the compound occupies a fragment-like chemical space relevant to both medicinal chemistry and agrochemical discovery programs. The 1,2,4-oxadiazole heterocycle is an established bioisostere for ester and amide functionalities, offering resistance to hydrolytic metabolism while preserving hydrogen-bonding capacity.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13304560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)NCC(C)C
InChIInChI=1S/C7H13N3O/c1-5(2)4-8-7-9-6(3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10)
InChIKeyALIDKOFDZQKUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine: Core Scaffold and Physicochemical Identity for Procurement Decisions


3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS 1249246-22-7) is a disubstituted 1,2,4-oxadiazole bearing a methyl group at ring position 3 and an N-isobutylamino substituent at position 5. With a molecular formula of C₇H₁₃N₃O and molecular weight of 155.20 g·mol⁻¹, the compound occupies a fragment-like chemical space relevant to both medicinal chemistry and agrochemical discovery programs. The 1,2,4-oxadiazole heterocycle is an established bioisostere for ester and amide functionalities, offering resistance to hydrolytic metabolism while preserving hydrogen-bonding capacity [1]. Computed physicochemical properties include an XLogP3 of 2.2, topological polar surface area of 51 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. The compound is commercially available at ≥95% purity from multiple suppliers, though published biological assay data specific to this molecule remain sparse .

Why Generic Substitution of 3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine with In-Class Analogs Compromises Project Reproducibility


Although numerous N-alkyl-3-methyl-1,2,4-oxadiazol-5-amines share the same molecular formula and core heterocycle, quantitative differences in lipophilicity, conformational flexibility, and metabolic stability among close analogs render simple interchange scientifically unsound. The isobutyl N-substituent confers a distinct combination of branched-chain lipophilicity (XLogP3 = 2.2) and rotatable bond count (3) that differs measurably from the linear N-butyl analog (XLogP3 = 2.1, rotatable bonds = 4) and the cyclic N-cyclopentyl analog (XLogP3 = 2.1, rotatable bonds = 2) [1]. Furthermore, the 1,2,4-oxadiazole regioisomer exhibits approximately one order of magnitude higher logD than the corresponding 1,3,4-oxadiazole matched pair, with significant downstream consequences for metabolic stability, hERG inhibition, and aqueous solubility [2]. These quantifiable divergences mean that substituting one N-alkyl-1,2,4-oxadiazol-5-amine for another without experimental validation risks altering permeability, target engagement, and clearance profiles. The evidence items below establish the specific quantitative basis for preferring this compound over its closest structural neighbors in procurement and experimental-design decisions.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3) Head-to-Head: Isobutyl vs. n-Butyl vs. Cyclopentyl N-Substituents

The N-isobutyl substituent on the target compound produces an XLogP3 of 2.2, which is 0.1 log unit higher than both the linear N-butyl analog (XLogP3 = 2.1) and the N-cyclopentyl analog (XLogP3 = 2.1), as computed by the PubChem XLogP3 3.0 algorithm [1]. This small but meaningful difference reflects the impact of chain branching on computed partition coefficient and may translate into differential membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity Physicochemical properties Lead optimization

Rotatable Bond Count: Conformational Entropy Differentiation Among N-Alkyl Analogs

The target compound possesses 3 rotatable bonds, compared with 4 for the N-butyl analog and 2 for the N-cyclopentyl analog [1]. This intermediate conformational flexibility, conferred by the β-branched isobutyl group, represents a quantifiably distinct entropic profile: each freely rotatable bond contributes approximately 0.5–1.5 kcal·mol⁻¹ to the conformational entropy penalty upon protein binding [2]. The target thus sits at a differentiated point in the flexibility-lipophilicity trade-off space.

Conformational flexibility Entropy penalty Binding affinity

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched-Pair Lipophilicity and ADME Profile

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher logD than their 1,3,4-oxadiazole counterparts in virtually all cases. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers [1]. This establishes that the choice of oxadiazole regioisomer is not a neutral decision but carries quantifiable ADME consequences that propagate into in vivo pharmacokinetics.

Regioisomer comparison Lipophilicity Metabolic stability hERG

Bioisosteric Metabolic Stability: 1,2,4-Oxadiazole vs. Ester Functional Group Half-Life Comparison

In a study of anti-HIV alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors, replacement of labile ester groups with 3-methyl-1,2,4-oxadiazole moieties (compounds ADAMs 4–6) significantly increased metabolic half-lives in rat plasma compared to the ester-containing predecessors ADAMs 1 and 2 [1]. Although this study does not test the target compound directly, it establishes the class-level metabolic stability advantage of the 3-methyl-1,2,4-oxadiazole bioisostere over esters, which are susceptible to rapid esterase-mediated cleavage in vivo.

Bioisostere Metabolic stability Half-life Rat plasma

Synthetic Accessibility: One-Pot Amidoxime-Carbodiimide Route Yield Benchmarks for Procurement Planning

A solvent-free, one-pot protocol for synthesizing 3-substituted 1,2,4-oxadiazol-5-amines via condensation of in situ prepared amidoximes with carbodiimides delivers products in 85–93% isolated yields [1]. A complementary method using pre-formed amidoximes and carbodiimides in toluene or DMF similarly provides 5-amino-substituted 1,2,4-oxadiazoles in good to high yields [2]. These well-established synthetic routes ensure that procurement of the target compound from custom synthesis providers is technically straightforward and cost-competitive.

Synthetic yield One-pot synthesis Scalability

Fragment-Like Molecular Weight: Procurement Advantage for Fragment-Based Drug Discovery Libraries

At 155.20 g·mol⁻¹, the target compound complies with the Astex Rule of Three for fragment-based drug discovery (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) with the exception of HBA count (4, due to the oxadiazole ring and exocyclic amine) [1]. In comparison, the N-cyclopentyl analog (MW = 167.21 g·mol⁻¹) [2] and the 3-ethyl-N-isobutyl analog (MW = 169.22 g·mol⁻¹) carry additional mass that incrementally reduces ligand efficiency (LE = pIC₅₀ / heavy atom count) if equipotent.

Fragment-based drug discovery Molecular weight Rule of Three

Procurement-Driven Application Scenarios for 3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine


Fragment-Based Screening Library Design: Optimizing Ligand Efficiency with a Low-MW 1,2,4-Oxadiazole Scaffold

At MW = 155.20 g·mol⁻¹ and XLogP3 = 2.2, this compound fits within fragment-like chemical space and provides a metabolically stable 1,2,4-oxadiazole core for primary screening. The three rotatable bonds and balanced HBD/HBA profile (1/4) allow productive binding interactions without excessive conformational entropy penalties. Compared with the N-cyclopentyl analog (MW = 167.21), the target compound offers a ligand efficiency advantage of approximately 0.04–0.05 log units per heavy atom at equal potency, making it a more attractive fragment hit for subsequent elaboration [1]. The well-precedented synthetic route (85–93% one-pot yield) ensures reliable resupply for hit follow-up [2].

Ester-to-Oxadiazole Bioisostere Replacement in Lead Optimization Programs

When a lead series contains a metabolically labile ester or amide group, the 1,2,4-oxadiazol-5-amine scaffold serves as a hydrolytically stable bioisostere. Literature precedent demonstrates that 3-methyl-1,2,4-oxadiazole replacement of ester moieties in anti-HIV ADAM compounds significantly increased rat plasma half-life [3]. The N-isobutyl substituent provides a distinct lipophilicity (XLogP3 = 2.2) that differs from both the linear N-butyl (2.1) and cyclic N-cyclopentyl (2.1) variants, offering medicinal chemists a specific vector for tuning logD while maintaining the bioisosteric advantage of the oxadiazole core [4].

Kinase Inhibitor Fragment Elaboration: N-Isobutyl as a Privileged Vector for Hydrophobic Pocket Occupancy

The N-isobutyl group presents a branched alkyl architecture that can productively occupy small hydrophobic pockets in kinase ATP-binding sites. Unlike the linear N-butyl chain (4 rotatable bonds), the β-branched isobutyl group (3 rotatable bonds) reduces conformational flexibility while preserving hydrophobic surface area. This intermediate flexibility profile can translate into improved binding enthalpy-entropy compensation. The 1,2,4-oxadiazole regioisomer additionally provides approximately 10-fold higher logD than the matched 1,3,4-oxadiazole, favoring membrane permeability when intracellular target engagement is required [5].

Agrochemical Discovery: N-Alkyl-1,2,4-Oxadiazol-5-Amine Building Blocks with Tailored Physicochemical Profiles

The 1,2,4-oxadiazole scaffold is increasingly employed in agrochemical discovery for its metabolic stability and tunable physicochemical properties. The target compound's XLogP3 of 2.2, combined with TPSA of 51 Ų and MW of 155.20 g·mol⁻¹, positions it within the favorable property space for foliar uptake and xylem mobility. When selecting among commercially available N-alkyl-3-methyl-1,2,4-oxadiazol-5-amines, the isobutyl variant offers a distinct balance of lipophilicity and flexibility that differs quantitatively from the n-butyl and cyclopentyl analogs, enabling rational property tuning without altering the core pharmacophore [6].

Quote Request

Request a Quote for 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.